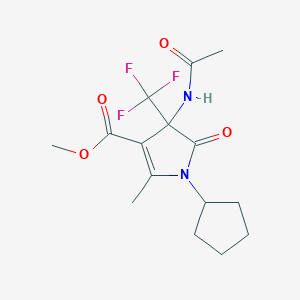
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride
描述
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride, also known as CGP 12177, is a β-adrenergic receptor antagonist commonly used in scientific research. This compound is a selective antagonist for the β-1 and β-2 adrenergic receptors, which play an essential role in cardiovascular and respiratory functions.
作用机制
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 acts as a competitive antagonist at the β-1 and β-2 adrenergic receptors. By binding to these receptors, 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 blocks the action of endogenous agonists such as epinephrine and norepinephrine. This results in a decrease in heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 has several biochemical and physiological effects. In the cardiovascular system, 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 decreases heart rate, cardiac output, and blood pressure. In the respiratory system, 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 causes bronchodilation by relaxing the smooth muscle of the airways. In the central nervous system, 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 has been shown to modulate synaptic plasticity and memory formation.
实验室实验的优点和局限性
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 has several advantages for lab experiments. It is a selective antagonist for the β-1 and β-2 adrenergic receptors, which allows for the investigation of the specific roles of these receptors in various physiological processes. 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 is also relatively stable and easy to synthesize.
One limitation of 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 is that it is not a perfect antagonist, and it can have partial agonistic effects at high concentrations. Additionally, 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 has a relatively short half-life and can be rapidly metabolized in vivo.
未来方向
There are several future directions for the use of 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 in scientific research. One area of interest is the investigation of the role of β-adrenergic receptors in aging and age-related diseases. Another area of interest is the use of 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 in combination with other drugs to target multiple signaling pathways simultaneously. Finally, the development of more selective and potent β-adrenergic receptor antagonists could lead to new therapeutic options for cardiovascular and respiratory diseases.
科学研究应用
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 is widely used in scientific research as a tool to investigate the role of β-adrenergic receptors in various physiological processes. This compound is particularly useful in studying the cardiovascular and respiratory systems, as it can selectively block the β-1 and β-2 adrenergic receptors. 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 is also used in neuroscience research to investigate the role of β-adrenergic receptors in synaptic plasticity and memory formation.
属性
IUPAC Name |
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-12-7-8-13(2)16(9-12)19-11-15(18)10-17-14-5-3-4-6-14;/h7-9,14-15,17-18H,3-6,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQWRNCJWBCAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CNC2CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197617 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-N-[1-isobutyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4167408.png)
![1-[(4-fluorophenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167415.png)
![5-(4-bromophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4167437.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4167441.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide](/img/structure/B4167448.png)
![2-(4-allyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4167460.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B4167463.png)
![1-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)-1-propanone dihydrochloride](/img/structure/B4167467.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B4167477.png)


![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4167494.png)
![methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4167504.png)
